molecular formula C9H16ClN3 B13068149 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13068149
M. Wt: 201.70 g/mol
InChI Key: PDTOZKUNYBHMKC-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a 4-methylpentan-2-yl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Alkylation: The alkylation of the pyrazole ring at the 1-position with 4-methylpentan-2-yl bromide can be carried out using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: 1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.

    Substitution: 4-Amino-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine.

Scientific Research Applications

4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methyl-1H-pyrazol-5-amine: Similar structure but lacks the 4-methylpentan-2-yl group.

    4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    4-Chloro-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine: The compound of interest.

Uniqueness

This compound is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both the chloro group and the 4-methylpentan-2-yl group provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-chloro-1-(4-methylpentan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H16ClN3/c1-6(2)4-7(3)13-5-8(10)9(11)12-13/h5-7H,4H2,1-3H3,(H2,11,12)

InChI Key

PDTOZKUNYBHMKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)N1C=C(C(=N1)N)Cl

Origin of Product

United States

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